molecular formula C9H15N3 B6279695 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine CAS No. 1369272-03-6

3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine

Cat. No.: B6279695
CAS No.: 1369272-03-6
M. Wt: 165.24 g/mol
InChI Key: UDJRIIDKTUCDRH-UHFFFAOYSA-N
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Description

3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine (CAS 1369272-03-6) is a high-purity chemical compound offered for research and development purposes. This molecule features an imidazole ring system, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds and pharmaceuticals . The specific molecular formula is C 9 H 15 N 3 with a molecular weight of 165.24 g/mol . The core imidazole structure is of significant research interest. It is a key building block in many natural products and drugs, including certain antifungal agents and antibiotics . Furthermore, imidazole-based compounds are frequently explored in the design of molecular hybrids and conjugates aimed at overcoming antibiotic resistance, particularly against challenging ESKAPE pathogens . The structural features of this compound, including its cyclopropyl substitution and a propan-1-amine linker, make it a valuable intermediate for constructing more complex molecules for various investigative applications . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can order it in quantities ranging from 50mg to 10g, with a typical purity of 95% .

Properties

CAS No.

1369272-03-6

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-(2-cyclopropylimidazol-1-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c10-4-1-6-12-7-5-11-9(12)8-2-3-8/h5,7-8H,1-4,6,10H2

InChI Key

UDJRIIDKTUCDRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CN2CCCN

Purity

95

Origin of Product

United States

Preparation Methods

Core Imidazole Ring Construction

The synthesis of the imidazole moiety forms the foundational step. A widely adopted approach involves cyclocondensation of α-diketones with aldehydes and ammonia. For 2-cyclopropylimidazole, Davey et al. demonstrated that cyclopropanecarboxaldehyde reacts with glyoxal and ammonium acetate under acidic conditions to yield the substituted imidazole core . Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80–100°C>75% yield above 90°C
SolventEthanol/glacial acetic acidPrevents side reactions
Ammonium acetate3.0 equivDrives cyclization

Alternative routes employ transition-metal catalysis. Patent WO2018216822A1 discloses a Pd-mediated coupling between cyclopropylboronic acids and preformed imidazole halides, achieving 82% yield with Buchwald-Hartwig conditions .

Side-Chain Introduction via Alkylation

The propan-1-amine side chain is typically introduced through nucleophilic alkylation. Royal Society of Chemistry protocols utilize 1-bromo-3-aminopropane and Cs2CO3 in acetonitrile at 80°C, achieving 68% yield after 12 hours . Competing N- vs. O-alkylation is mitigated by:

  • Steric effects : Bulky bases (e.g., DBU) favor N-alkylation .

  • Solvent polarity : DMF enhances nucleophilicity of imidazole nitrogen .

A comparative analysis of leaving groups reveals:

Leaving GroupReaction Time (h)Yield (%)Byproducts
Bromide1268<5% dialkylation
Tosylate8728% elimination
Mesylate67512% sulfonate

Multi-Step Synthesis from Boronate Intermediates

Advanced strategies leverage boronate chemistry for regioselective functionalization. Scheme 4 in RSC methods outlines:

  • Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with (bromomethyl)cyclopropane (Cs2CO3, MeCN, 80°C) .

  • Subsequent amination via Staudinger reaction with tris(2-cyanoethyl)phosphine and NH4OH, yielding 83% after purification .

Critical purification steps involve RediSep Rf silica gel columns (0–100% EtOAc/hexanes), resolving residual boronic esters .

Reductive Amination Pathways

For higher stereochemical control, reductive amination of 3-(2-cyclopropyl-1H-imidazol-1-yl)propanal with ammonia and NaBH3CN in methanol achieves 70% yield . Key advantages include:

  • Single-step synthesis avoiding protective groups.

  • pH control : Reactions at pH 4–5 minimize imine hydrolysis .

Analytical Validation and Challenges

HPLC-MS data from ACS Publications confirm product identity (m/z 166.13388 [M+H]+) . Common synthetic challenges include:

  • Cyclopropyl ring stability : Acidic conditions induce ring-opening; neutral pH is critical .

  • Amination selectivity : Tertiary amines form with excess alkylating agents, requiring stoichiometric precision .

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine with structurally related imidazole-propanamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituent on Imidazole Molecular Formula Key Structural Features Potential Applications
3-(2-Cyclopropyl-1H-imidazol-1-yl)propan-1-amine 2-Cyclopropyl C9H14N3 (inferred) Small, strained cyclopropane ring; moderate steric hindrance Likely bioactive scaffold for receptor modulation (inferred from analogs)
3-(2-Cyclopentyl-1H-imidazol-1-yl)propan-1-amine 2-Cyclopentyl C11H19N3 Larger cyclopentyl ring; increased lipophilicity Potential CNS-targeting agents due to improved membrane permeability
3-(2-Trifluoromethyl-1H-imidazol-1-yl)propan-1-amine 2-Trifluoromethyl C7H10F3N3 Electron-withdrawing CF3 group; enhanced metabolic stability Drug candidates requiring oxidative stability
N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine N-Benzyl with Cl/F substituents C13H15ClFN3 Aromatic substituents; halogen-enhanced binding affinity Antimicrobial or anticancer agents (e.g., via halogen bonding)
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine 2-Methyl C7H13N3 Simple methyl group; low steric hindrance Intermediate in synthesis of larger bioactive molecules

Physicochemical Properties

  • Cyclopentyl and benzyl derivatives exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration .
  • Electronic Effects :

    • The cyclopropane ring’s strain may slightly reduce the imidazole’s basicity compared to unsubstituted analogs.
    • Trifluoromethyl groups (electron-withdrawing) decrease electron density on the imidazole ring, altering hydrogen-bonding interactions .
  • Safety and Handling :

    • Methyl-substituted analogs (e.g., 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine) are classified as corrosive (Skin Corrosion Category 1B) and acutely toxic, requiring strict handling protocols . The cyclopropyl variant may share similar hazards due to the reactive amine group.

Q & A

(Basic) What are the common synthetic routes for 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine?

Methodological Answer:
The synthesis typically involves condensation reactions between imidazole derivatives and propan-1-amine precursors. For example:

  • Step 1: React 3-chloropropan-1-amine with 2-cyclopropyl-1H-imidazole under basic conditions (e.g., triethylamine) to form the imidazole-propylamine backbone.
  • Step 2: Purify intermediates via recrystallization (e.g., ethyl acetate) or column chromatography.
  • Key Conditions: Use polar aprotic solvents (e.g., DMF) and reflux for 5–8 hours to drive the reaction .

(Basic) What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Ethyl acetate is commonly used to isolate crystalline products after cooling the reaction mixture .
  • Chromatography: Silica gel chromatography with gradients of ethyl acetate/methanol/amine modifiers (e.g., 89:10:1 ethyl acetate:MeOH:NEt₃) resolves impurities in multi-step syntheses .
  • Analytical Validation: Confirm purity via HPLC or NMR spectroscopy, noting characteristic peaks (e.g., imidazole protons at δ 7.2–7.8 ppm) .

(Advanced) How do structural modifications at the cyclopropyl or imidazole rings influence biological activity?

Methodological Answer:
Modifications alter binding affinity, metabolic stability, and selectivity:

Substituent Effect Example
Cyclopropyl → Methyl Enhances lipophilicity but reduces metabolic stability3-(2-Methyl-imidazol-1-yl)propan-1-amine shows lower plasma half-life .
Cyclopropyl → Fluorine Improves receptor binding via polar interactionsFluorinated analogs exhibit higher affinity for histamine receptors .
  • Design Strategy: Use computational docking (e.g., AutoDock Vina) to predict substituent effects on target binding .

(Advanced) What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Catalyst Optimization: Triethylamine or DBU improves imidazole alkylation efficiency by deprotonating intermediates .
  • Solvent Selection: DMF enhances nucleophilicity of amine groups, while THF may reduce side reactions in cyclopropane ring formation .
  • Reaction Monitoring: Use TLC (silica GF254, UV detection) to track intermediate formation and adjust reaction time (typically 5–10 hours) .

(Advanced) How can contradictions in reported biological activities be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or compound purity:

  • Purity Analysis: Ensure >95% purity via LC-MS to exclude confounding effects from byproducts (e.g., unreacted imidazole) .
  • Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 buffer, 37°C).
  • Structural Confirmation: Verify cyclopropyl ring integrity via X-ray crystallography or NOESY NMR to rule out ring-opening artifacts .

(Advanced) What analytical techniques validate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (Kₐ, Kd) to receptors like G-protein-coupled receptors .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM: Resolve binding conformations in membrane-bound targets (e.g., ion channels) .

(Basic) What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How does stereochemistry impact the compound’s pharmacological profile?

Methodological Answer:

  • Chiral Centers: Synthesize enantiomers via asymmetric catalysis (e.g., chiral phosphine ligands) and compare activity .
  • Biological Impact: (S)-enantiomers may show higher affinity for CNS targets due to spatial compatibility with receptor pockets .

(Advanced) What computational tools predict the compound’s ADMET properties?

Methodological Answer:

  • Software: Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions.
  • Key Parameters: LogP (~2.5) and topological polar surface area (TPSA ~50 Ų) suggest moderate absorption .

(Basic) How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR: ¹H NMR (400 MHz, DMSO-d6): δ 1.2–1.5 (m, cyclopropyl), 2.7 (t, propanamine chain), 7.2–7.8 (m, imidazole protons) .
  • IR: Peaks at ~3100 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N imidazole) confirm functional groups .

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